

Physical properties of C12 branched alkanes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

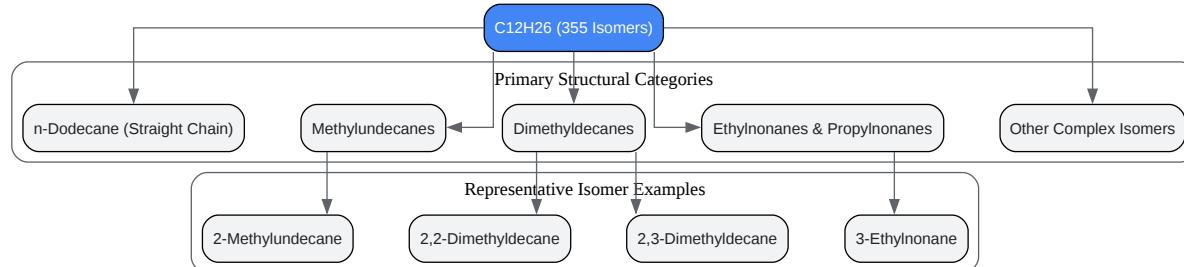
Compound Name: 3-Methyl-4-propyloctane

Cat. No.: B3054856

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of C12 Branched Alkanes

Abstract


Dodecane (C12H26), with its 355 structural isomers, represents a fascinating and complex subject in hydrocarbon research.^{[1][2]} This technical guide offers researchers, scientists, and drug development professionals a detailed exploration of the physical properties of C12 branched alkanes. Moving beyond simple data tabulation, this document elucidates the fundamental relationships between molecular structure and macroscopic properties such as boiling point, melting point, density, viscosity, and surface tension. By synthesizing experimental methodologies with theoretical principles, this guide provides a framework for understanding and predicting the behavior of these compounds, which are integral to fields ranging from lubricant formulation to their use as solvents and components in drug delivery systems.^[3]

The Landscape of Dodecane Isomerism

The molecular formula C12H26 encompasses a vast number of structural isomers, which are molecules sharing the same formula but differing in the connectivity of their atoms.^[2] This structural diversity is the primary determinant of the wide range of physical properties observed among dodecane isomers. The degree and position of branching along the carbon backbone dictate the overall shape of the molecule, which in turn influences the nature and magnitude of intermolecular forces.

Isomerism in dodecane can be broadly classified based on the length of the principal carbon chain and the nature of the attached alkyl groups (e.g., methyl, ethyl). Understanding this

structural variance is the first step in predicting physical behavior.

[Click to download full resolution via product page](#)

Caption: Hierarchical classification of C₁₂H₂₆ isomers.

Core Physical Properties and the Influence of Branching

The physical properties of alkanes are governed by weak intermolecular forces known as van der Waals forces (specifically, London dispersion forces).[4][5] The strength of these forces is dependent on the molecule's surface area and its ability to pack closely with its neighbors. Branching fundamentally alters these characteristics.

Boiling Point

The boiling point is a direct indicator of the strength of intermolecular forces. For alkanes, two primary factors are at play:

- Molecular Size: As the number of carbon atoms increases, the surface area grows, leading to stronger van der Waals forces and a higher boiling point.[5][6]
- Molecular Shape (Branching): For isomers with the same number of carbon atoms (like C₁₂ alkanes), increased branching leads to a more compact, spherical shape.[4][7] This reduces

the available surface area for intermolecular contact, thereby weakening the van der Waals forces.[6][8] Consequently, less energy is required to separate the molecules into the gas phase, resulting in a lower boiling point compared to the straight-chain counterpart.[4][9][10]

Causality in Action: Consider the isomers of pentane (C_5H_{12}) as an illustrative example. n-Pentane (boiling point $36.1^{\circ}C$) has a higher boiling point than its branched isomer, isopentane (2-methylbutane, boiling point $27.7^{\circ}C$).[6] This principle holds true for the 355 isomers of dodecane.

Melting Point

The relationship between branching and melting point is more nuanced. While weaker intermolecular forces suggest a lower melting point, the efficiency of crystal lattice packing plays a crucial role.

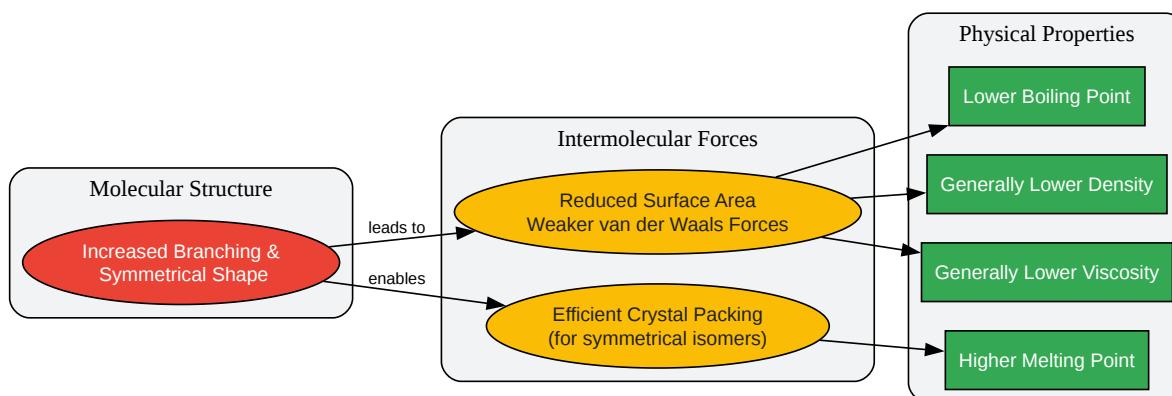
- **General Trend:** Often, branching disrupts the regular packing of molecules in a solid crystal, leading to a lower melting point than the straight-chain isomer.[7]
- **The Symmetry Exception:** Highly branched, symmetrical isomers can pack more efficiently and tightly into a crystal lattice than their linear counterparts.[7][11] This compact packing creates a more stable solid structure that requires more energy to break apart, resulting in a significantly higher melting point.[11] For example, 2,2-dimethylpropane (neopentane) is a very symmetrical molecule and has a higher melting point than n-pentane.[7]

Density

Density is a measure of mass per unit volume. For alkane isomers, the mass is constant, so density variations are determined by how efficiently the molecules can pack together.

Generally, an increase in branching leads to a decrease in density.[12] The branches prevent molecules from getting as close to one another as linear molecules can, increasing the free space (or void space) between them.[12] However, as with melting points, highly symmetrical, compact isomers can sometimes exhibit higher densities due to their ability to pack efficiently in the liquid state.[12] The density of n-dodecane at $20^{\circ}C$ is approximately 749 kg/m^3 .[13]

Viscosity


Viscosity is a fluid's resistance to flow and is highly dependent on intermolecular friction.[14]

[15] The effect of branching on viscosity can be complex:

- For Shorter Chains: Increased branching typically leads to lower viscosity.[14][15] The more compact, spherical shape reduces surface area and intermolecular attraction, allowing molecules to move past each other more easily.[16]
- For Longer Chains & Extensive Branching: As chain length and the degree of branching increase, the potential for molecular entanglement can rise.[17] This entanglement can hinder molecular movement and lead to an increase in viscosity, a trend more commonly observed in polymers but relevant for larger alkanes.[16][17]

Surface Tension

Surface tension is the energy required to increase the surface area of a liquid and is directly related to the strength of intermolecular forces. As branching in C12 alkanes generally leads to weaker van der Waals forces, it is expected to decrease the surface tension compared to n-dodecane. The surface tension of n-dodecane at 20°C is approximately 25.35 mN/m.[18]

[Click to download full resolution via product page](#)

Caption: The causal link between molecular structure and physical properties.

Quantitative Data Summary

While comprehensive experimental data for all 355 isomers is not available, the properties of the linear isomer, n-dodecane, serve as a critical baseline for comparison.

Table 1: Physical Properties of n-Dodecane (C₁₂H₂₆)

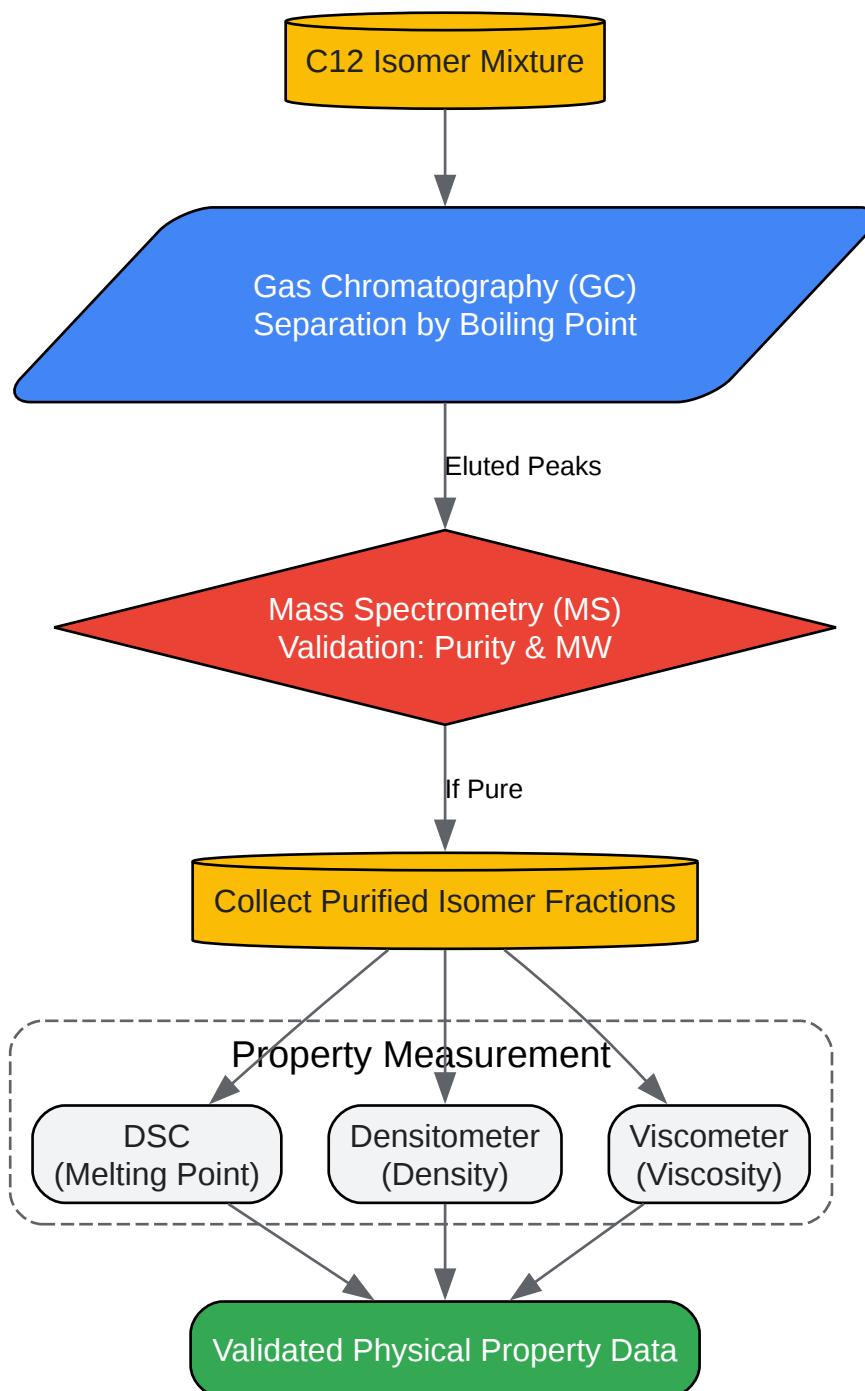
Property	Value	Temperature (°C)	Source(s)
Molecular Weight	170.34 g/mol	-	[19][20]
Boiling Point	215-217 °C	-	[3][20]
Melting Point	-9.6 °C	-	[3][20]
Density	0.749 g/mL	20	[13][21]
Viscosity	1.34 mPa·s	25	[1]

| Surface Tension | 25.35 mN/m | 20 | [18] |

Table 2: Illustrative Comparison of Alkane Isomer Properties Note: Data for a wide range of C₁₂ isomers is sparse. This table uses C₅ and C₆ isomers to demonstrate the principles of branching.

Isomer (Formula)	Structure	Boiling Point (°C)	Melting Point (°C)
n-Pentane (C₅H₁₂)	Straight Chain	36.1	-130
Isopentane (C ₅ H ₁₂)	Branched	27.7	-160
Neopentane (C ₅ H ₁₂)	Highly Branched, Symmetrical	9.5	-16.6
n-Hexane (C ₆ H ₁₄)	Straight Chain	69	-95
2,2-Dimethylbutane (C ₆ H ₁₄)	Highly Branched	49.7	-100

(Data sourced from multiple references to illustrate established trends)[4][6][7]


Experimental Determination and Validation

The accurate characterization of C12 branched alkanes requires a robust, self-validating experimental workflow. This ensures that measured properties are correctly attributed to a specific, purified isomer.

Step-by-Step Experimental Workflow

- Isomer Separation (Protocol):
 - Objective: To isolate individual dodecane isomers from a mixture.
 - Methodology: High-resolution Gas Chromatography (GC) is the primary technique.[\[2\]](#)
 - Procedure:
 1. Inject the C12 alkane mixture into a gas chromatograph equipped with a long capillary column (e.g., 50-100m) coated with a non-polar stationary phase.
 2. Employ a programmed temperature ramp, starting below the boiling point of the most volatile isomer and increasing steadily.
 3. The isomers will separate based on their boiling points, with more highly branched, lower-boiling-point isomers eluting first.[\[2\]](#)
 - Validation: Couple the GC outlet to a Mass Spectrometer (MS). The MS provides the mass-to-charge ratio and fragmentation pattern for each eluting peak, confirming the molecular weight (170.34 for C12H26) and providing structural clues to validate the identity of the separated isomer.[\[2\]](#)
- Physical Property Measurement (Protocol):
 - Objective: To measure the core physical properties of the purified isomer.
 - Methodology:
 - Boiling Point: Can be accurately determined from the retention time in a calibrated GC system or through micro-distillation techniques.

- Melting Point & Heat of Fusion: Determined using Differential Scanning Calorimetry (DSC). A precise heating and cooling cycle applied to the sample will reveal the sharp endothermic peak of melting.
- Density: Measured using a digital density meter (e.g., an oscillating U-tube densitometer) with precise temperature control.
- Viscosity: Measured using a calibrated viscometer, such as a cone-and-plate or capillary viscometer, at a controlled temperature.
- Validation: All measurements must be performed on fractions confirmed to be of high purity (>99%) by the GC-MS validation step. Measurements should be repeated multiple times to ensure reproducibility and reported with standard deviations.

[Click to download full resolution via product page](#)

Caption: Self-validating workflow for physical property characterization.

Predictive Modeling: Quantitative Structure-Property Relationships (QSPR)

Given the sheer number of C12 isomers, experimentally characterizing each one is impractical. Quantitative Structure-Property Relationship (QSPR) modeling offers a powerful computational alternative.[22][23]

QSPR models are mathematical regression models that correlate the physical properties of molecules with numerical descriptors derived from their molecular structure.[22][23]

- Molecular Descriptors: These can include topological indices (describing branching and connectivity), geometric parameters (surface area, volume), and quantum chemical parameters.[24][25]
- Model Building: A "training set" of molecules with known structures and experimentally determined properties is used to build the mathematical model.
- Prediction: Once validated, the model can be used to predict the properties of new or unmeasured molecules, such as the many uncharacterized isomers of dodecane.[22][26]

For professionals in drug development, where properties like solubility and viscosity are critical, QSPR can be an invaluable tool for screening large virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Conclusion

The physical properties of C12 branched alkanes are a direct consequence of their molecular architecture. The degree of branching dictates the overall molecular shape, which in turn modulates the strength of intermolecular van der Waals forces. While general trends exist—such as branching lowering boiling points and density—the influence of molecular symmetry on crystal packing can lead to more complex and sometimes counterintuitive effects on melting points. A rigorous, self-validating experimental workflow combining chromatographic separation with precise physical measurements is essential for accurate characterization. Furthermore, computational QSPR models provide a vital predictive tool for navigating the vast isomeric landscape of dodecane, enabling informed decisions in chemical research and development.

References

- Branched Alkanes Definition - Organic Chemistry Key Term - Fiveable.
- Does the viscosity of e.g. alkanes increase or decrease if it's branched? Because I've seen being said both yes and no.

- Physical Properties of Alkanes - Organic Chemistry.
- The Impact of Branching on the Viscosity of C20 Alkanes: A Comparative Guide.
- Physical Properties of Alkanes. (2023, January 22). Chemistry LibreTexts.
- An In-depth Technical Guide to the Isomers and Structural Representations of Dodecane (C12H26).
- What effect does branching of an alkane chain have class 11 chemistry CBSE.
- Do alkanes have high viscosity? (2021, May 12). Quora.
- chemistry-trends in branched hydrocarbons.
- Viscosity of branched vs. linear short alkanes. (2016, March 9). Chemistry Stack Exchange.
- Quantitative Structure-Property Relationships of Linear Alkanes.
- QSPR modeling of alkanes properties based on graph of atomic orbitals. (2025, August 5).
- Dodecane.
- Dodecane.
- Dodecane CAS#: 112-40-3.
- What is the trend in density of isomers of alkanes as branching increases and why? (2016, January 28). Quora.
- Branched Chain Alkanes.
- Density of Alkanes - Table. (No date).
- Liquid Viscosity and Surface Tension of n -Dodecane, n -Octacosane, Their Mixtures, and a Wax between 323 and 573 K by Surface Light Scattering. (2017, July 18).
- Physical Properties of Alkanes and their variations.
- Physical Properties of Alkanes.
- 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties.
- Physical and Chemical Properties of Alkanes. (2025, November 18).
- Alkane.
- Surface tension values of some common test liquids for surface energy analysis.
- Data comparison for surface tension of dodecane. , this work; –, eq 13. (No date).
- Alkanes: Physical Properties. (No date).
- Molecular modeling of the physical properties of the alkanes. (1988, June 1). Semantic Scholar.
- Quantitative structure–activity relationship.
- Advanced Computational Insights into Coronary Artery Disease Drugs: A Machine Learning and Topological Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Dodecane - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 7. chemistry-trends in branched hydrocarbons [dynamicscience.com.au]
- 8. fiveable.me [fiveable.me]
- 9. jackwestin.com [jackwestin.com]
- 10. Alkane - Wikipedia [en.wikipedia.org]
- 11. What effect does branching of an alkane chain have class 11 chemistry CBSE [vedantu.com]
- 12. quora.com [quora.com]
- 13. matmake.com [matmake.com]
- 14. echemi.com [echemi.com]
- 15. quora.com [quora.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. surface-tension.de [surface-tension.de]
- 19. Dodecane [webbook.nist.gov]
- 20. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 21. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 22. [infofuture.org](http://www.infofuture.org) [infofuture.org]
- 23. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 24. Molecular modeling of the physical properties of the alkanes | Semantic Scholar [semanticscholar.org]
- 25. [mdpi.com](http://www.mdpi.com) [mdpi.com]
- 26. [researchgate.net](http://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Physical properties of C12 branched alkanes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3054856#physical-properties-of-c12-branched-alkanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com